4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 4-(pyridin-2-yl)thiazol-2-yl amine group at the N-position and a 4-methylpiperidin-1-yl sulfonyl moiety at the para position of the benzamide core. The molecule is part of a broader class of small molecules studied for their immunomodulatory and enzyme-inhibitory activities, particularly in the context of TLR adjuvant potentiation and kinase modulation .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-9-12-25(13-10-15)30(27,28)17-7-5-16(6-8-17)20(26)24-21-23-19(14-29-21)18-4-2-3-11-22-18/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGAAWREKIKJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS Number: 442557-04-2) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.55 g/mol. The structure features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S2 |
| Molecular Weight | 442.55 g/mol |
| CAS Number | 442557-04-2 |
| SMILES | CC1CCN(CC1)S(=O)(=O)c1ccc(cc1)C(=O)Nc1scc(n1)c1ccncc1 |
The biological activity of sulfonamide derivatives like this compound often involves inhibition of key enzymes or pathways in target organisms. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This competitive inhibition can lead to bacteriostatic effects against a range of bacteria.
Antibacterial Activity
Research has shown that compounds similar to This compound exhibit significant antibacterial properties. A study evaluated the efficacy of various sulfonamide derivatives against Salmonella typhi and Bacillus subtilis , reporting moderate to strong activity with IC50 values indicating effective inhibition at low concentrations .
Anticancer Potential
The compound's thiazole and piperidine components suggest potential anticancer activity. Studies on related compounds have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity .
Case Study 1: Antitubercular Activity
In a recent study, a series of benzamide derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis . Among these, some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, showcasing their potential as anti-TB agents . While specific data on our compound is limited, its structural similarities suggest it may possess comparable activities.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of sulfonamide derivatives, particularly against urease and acetylcholinesterase. Several compounds showed strong inhibitory effects with IC50 values in the micromolar range, indicating their potential use in treating conditions related to these enzymes .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Several studies have investigated the anticancer properties of similar sulfonamide compounds. For instance:
- A related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating potential for therapeutic applications in oncology .
- Molecular docking studies suggest that the compound interacts effectively with targets in cancer pathways, enhancing its efficacy against tumor cells .
Antiviral Properties
Research indicates that thiazole derivatives, including this compound, exhibit antiviral activity against several viruses:
- In vitro assays have shown effectiveness against SARS-CoV and influenza virus, suggesting potential for development as antiviral agents .
Antimicrobial Effects
The compound has been studied for its synergistic effects when combined with conventional antibiotics:
- It enhances antimicrobial efficacy against resistant bacterial strains, providing a promising avenue for treating infections that are difficult to manage with standard therapies .
Molecular Docking and Mechanism of Action
Molecular docking studies reveal how the compound binds to specific protein targets:
- The sulfonamide group facilitates interactions with the active sites of enzymes involved in cancer progression and microbial resistance. For instance, docking studies at the ERK kinase domain show favorable binding interactions that could inhibit tumor growth .
Case Studies
A review of relevant case studies highlights the compound's potential in various therapeutic contexts:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations and their impact on biological activity. Key structural motifs include the benzamide core, sulfonyl-linked substituents, and thiazole/pyridine heterocycles.
Structural Analogs with Modified Sulfonyl Groups
- Compound 2D216 : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Differs by lacking the 4-methyl group on the piperidine ring and having a 2,5-dimethylphenyl substitution on the thiazole. This compound showed moderate NF-κB activation but lower cytokine induction compared to methylpiperidine-containing analogs . - Compound 7a : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Features a methylsulfonyl group at the meta position of the benzamide. This positional shift reduced bioactivity in kinase assays compared to para-substituted analogs .
Substituent Effects on the Thiazole Ring
- 4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Compound 18) :
Replaces the sulfonyl-piperidine group with a chloro substituent. Exhibited an IC₅₀ of 1.3 µM, highlighting the potency of electron-withdrawing groups on the benzamide . - 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Compound 12) :
Nitro substitution at the para position resulted in an IC₅₀ of 6.1 µM, less potent than chloro but more active than acetyl or trifluoromethyl derivatives .
Key Observations :
Sulfonyl Group Position : Para-substituted sulfonyl groups (e.g., target compound) enhance activity compared to meta-substituted analogs (e.g., Compound 7a) .
Piperidine Substitution : The 4-methyl group on the piperidine ring in the target compound likely improves membrane permeability or target engagement compared to unsubstituted piperidine (e.g., 2D216) .
Electron-Withdrawing Groups : Chloro and nitro substituents on the benzamide core significantly boost potency, as seen in the IC₅₀ values from .
Pharmacokinetic Considerations
The 4-methylpiperidinylsulfonyl group in the target compound may confer better metabolic stability compared to simpler sulfonamides (e.g., methylsulfonyl in Compound 7a) due to steric shielding of the sulfonyl moiety. Additionally, the pyridinyl-thiazole fragment likely enhances binding to hydrophobic pockets in enzyme targets .
Q & A
Advanced Research Question
- Pharos Database : Map compound structure to known targets (e.g., GPCRs, ion channels) .
- SwissTargetPrediction : Machine learning models rank potential off-targets based on chemical similarity .
- Molecular Dynamics (MD) : Simulate binding to secondary targets (e.g., PDE inhibitors) over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
